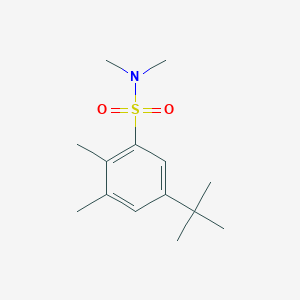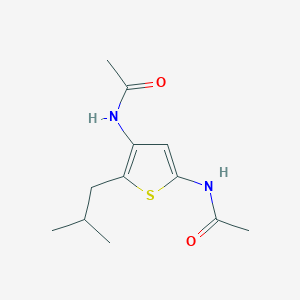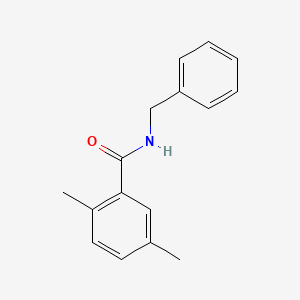![molecular formula C14H13FN2O3S B5804764 4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)
4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as F4-MAS, and it belongs to the class of sulfonamide compounds.
Aplicaciones Científicas De Investigación
F4-MAS has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, F4-MAS has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In neuroscience, F4-MAS has been studied for its potential as a tool to investigate the role of specific ion channels in neuronal signaling. In drug discovery, F4-MAS has been used as a starting material to synthesize novel compounds with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of F4-MAS is based on its ability to interact with specific enzymes and ion channels. F4-MAS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In addition, F4-MAS has been shown to modulate the activity of voltage-gated potassium channels, which play a key role in neuronal signaling.
Biochemical and Physiological Effects:
F4-MAS has been shown to have several biochemical and physiological effects. In cancer cells, F4-MAS has been shown to inhibit cell proliferation and induce apoptosis. In neuronal cells, F4-MAS has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
F4-MAS has several advantages for lab experiments, including its high purity, stability, and specificity for certain enzymes and ion channels. However, F4-MAS also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of F4-MAS. One potential direction is to investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to synthesize novel compounds based on the structure of F4-MAS and evaluate their potential as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of F4-MAS and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of F4-MAS involves the reaction of 4-fluoroaniline with methylsulfonyl chloride and N-methylmorpholine in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to produce F4-MAS. This synthesis method has been reported in several scientific publications and has been optimized for high yields and purity.
Propiedades
IUPAC Name |
4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-16-21(19,20)13-8-6-12(7-9-13)17-14(18)10-2-4-11(15)5-3-10/h2-9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERYFYTMILONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(methylsulfamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5804717.png)
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5804724.png)



![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)


![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)